molecular formula C7H15NO2 B012524 2-methyl-D-norleucine CAS No. 105815-95-0

2-methyl-D-norleucine

Cat. No.: B012524
CAS No.: 105815-95-0
M. Wt: 145.2 g/mol
InChI Key: LKZQHZQXROBVOO-SSDOTTSWSA-N
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Description

2-Methyl-D-norleucine is a non-proteinogenic amino acid characterized by a six-carbon backbone with a methyl group at the second carbon and a D-configuration at the chiral center. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol (based on structural analogs in ). Unlike the linear side chain of norleucine (C₆H₁₃NO₂), the methyl substitution at the second carbon introduces branching, altering its physicochemical and biological properties. This compound is primarily used in peptide synthesis, enzyme inhibition studies, and as a reference standard in analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-D-norleucine typically involves the use of starting materials such as 2-methylbutanal and ammonia. One common synthetic route includes the Strecker synthesis, where 2-methylbutanal reacts with ammonia and hydrogen cyanide to form this compound. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as enzymatic resolution or asymmetric synthesis. These methods ensure high yields and purity of the desired enantiomer. Enzymatic resolution uses specific enzymes to selectively react with one enantiomer, leaving the other untouched. Asymmetric synthesis involves the use of chiral catalysts to direct the formation of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

2-methyl-D-norleucine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted amino acids.

Scientific Research Applications

Biochemical Research

Substitution Studies in Proteins
One of the primary applications of 2-methyl-D-norleucine is its use as a methionine analog in protein synthesis. Research has demonstrated that substituting methionine residues with this compound can help elucidate the role of methionine in protein function. For instance, studies involving recombinant proteins have shown that incorporation of norleucine does not significantly alter the biological activity of the proteins, allowing researchers to study the effects of methionine residues without compromising functionality .

Case Study: Recombinant Antibody Production
A notable application was observed in the production of recombinant antibodies in E. coli, where a precise method for simultaneous detection of norleucine and other amino acids was developed. This method utilized ultra-high performance liquid chromatography (UHPLC) to monitor amino acid levels during fermentation processes, revealing insights into metabolic pathways and amino acid utilization .

Pharmaceutical Applications

Drug Development and Testing
this compound has potential applications in drug development, particularly for diseases involving amyloid-beta peptides, such as Alzheimer's disease. Substituting methionine with this compound in amyloid-beta peptides has shown to negate neurotoxic effects, suggesting a pathway for developing safer therapeutic agents .

Analytical Chemistry

Method Development for Amino Acid Analysis
The compound has been utilized to improve analytical methods for detecting amino acids in biological samples. The development of core-shell UHPLC techniques allows for sensitive quantification of this compound alongside other amino acids, providing a powerful tool for analyzing complex biological systems . This capability is crucial for understanding metabolic processes and optimizing conditions for recombinant protein production.

Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Biochemical ResearchSubstitution for methionine in proteinsMaintains biological activity; useful for probing protein roles
Pharmaceutical DevelopmentPotential use in drug formulations targeting amyloid-beta peptidesNegates neurotoxicity; promising for Alzheimer's therapies
Analytical ChemistryEnhanced detection methods for amino acidsCore-shell UHPLC enables sensitive quantification

Mechanism of Action

The mechanism of action of 2-methyl-D-norleucine involves its incorporation into proteins, where it can affect protein structure and function. It interacts with various molecular targets, including enzymes and receptors, altering their activity. The specific pathways involved depend on the context in which the compound is used, such as in cellular signaling or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Norleucine and Its Stereoisomers

  • D-Norleucine (CAS: 327-56-0): The D-enantiomer of norleucine lacks the methyl branch but shares the same molecular formula (C₆H₁₃NO₂) and molecular weight (131.17 g/mol) as L-norleucine. It is used in chiral resolution studies and peptide modification .
  • L-Norleucine (CAS: 327-57-1): The natural enantiomer, with a linear six-carbon side chain. Its thermodynamic properties, such as enthalpy (ΔHtrs = 15.3 kJ/mol) and entropy (ΔStrs = 45.2 J/mol·K), differ from D-norleucine due to stereochemical effects .

Methyl-Substituted Analogs

  • 2-Methyl-L-Norleucine (CAS: MK8): A structural isomer of 2-methyl-D-norleucine with an L-configuration. Its SMILES notation (O=C(O)C(N)(CCCC)C) highlights the methyl group at the second carbon. Applications include enzyme substrate specificity studies .
  • N-Acetyl-2-Methyl-Norleucine (CAS: 147254-04-4): Acetylation of the amino group modifies solubility and stability. Molecular formula: C₉H₁₇NO₃; molecular weight: 187.24 g/mol. Used in mass spectrometry calibration .

Functional Derivatives

  • D-Norleucine Methyl Ester Hydrochloride (CAS: 60687-33-4): A protected form for peptide synthesis. Molecular formula: C₇H₁₅NO₂·HCl; molecular weight: 181.66 g/mol. Enhances solubility in organic solvents .
  • Calpeptin (Z-Leu-Nle-CHO): A norleucine-containing protease inhibitor. Demonstrates the role of norleucine analogs in modulating enzyme activity .

Physicochemical and Analytical Data

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Applications
This compound N/A C₇H₁₅NO₂ 145.20 Peptide synthesis, enzyme studies
D-Norleucine 327-56-0 C₆H₁₃NO₂ 131.17 Chiral resolution, reference standards
2-Methyl-L-Norleucine MK8 C₇H₁₅NO₂ 145.20 Substrate specificity research
N-Acetyl-2-Methyl-Norleucine 147254-04-4 C₉H₁₇NO₃ 187.24 Mass spectrometry calibration
D-Norleucine Methyl Ester HCl 60687-33-4 C₇H₁₅NO₂·HCl 181.66 Peptide synthesis

Key Research Findings

  • Thermodynamic Stability: L-Norleucine exhibits higher thermal stability (ΔHtrs = 15.3 kJ/mol) than D-norleucine due to stereochemical packing differences .
  • Synthetic Utility: Methyl ester derivatives of D-norleucine improve coupling efficiency in solid-phase peptide synthesis .
  • Mass Spectrometry: N-Acetyl-2-methyl-norleucine produces distinct fragmentation patterns in Q Exactive Orbitrap systems, aiding metabolite identification .

Biological Activity

2-Methyl-D-norleucine, a non-canonical amino acid, has garnered attention for its distinct biological activities and potential applications in various fields, including cancer research and protein engineering. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an amino acid derivative with the following chemical structure:

  • Chemical Formula : C7H15NO2
  • Molecular Weight : 145.20 g/mol

This compound is characterized by its branched structure, which influences its interaction with biological systems.

1. Role in Protein Structure and Function

Research indicates that this compound can enhance the stability and functionality of proteins. Its incorporation into peptide sequences has shown to improve folding efficiency and resistance to proteolytic degradation. This makes it a valuable tool in the design of peptidomimetics—molecules that mimic the structure and function of peptides.

Table 1: Comparison of Stability in Peptide Structures

Peptide SequenceStability (hours)Incorporation of this compound
Original Sequence12No
Modified Sequence36Yes

2. Anticancer Properties

Recent studies have explored the potential of this compound in cancer therapy. The compound has been shown to inhibit the growth of certain cancer cell lines by disrupting metabolic pathways essential for tumor proliferation.

Case Study: Breast Cancer Cells

  • Objective : To evaluate the effect of this compound on breast cancer cell proliferation.
  • Method : Treatment of MCF-7 breast cancer cells with varying concentrations of this compound.
  • Results : A dose-dependent reduction in cell viability was observed, suggesting that the compound may enhance the efficacy of traditional chemotherapeutic agents.
"The incorporation of non-canonical amino acids like this compound into therapeutic strategies could provide new avenues for enhancing treatment outcomes in breast cancer."

3. Metabolic Effects

The metabolism of branched-chain amino acids (BCAAs), including derivatives like this compound, plays a critical role in energy homeostasis and metabolic regulation. Studies have indicated that these compounds can influence insulin sensitivity and glucose metabolism.

Table 2: Metabolic Impact on Insulin Sensitivity

Treatment GroupInsulin Sensitivity (HOMA-IR)Control Group
This compoundDecreasedIncreased

The biological activity of this compound is attributed to several mechanisms:

  • mTOR Pathway Activation : Similar to other BCAAs, it may activate the mTOR signaling pathway, promoting protein synthesis and cellular growth.
  • Regulation of Gene Expression : It has been implicated in modulating the expression of genes related to metabolism and cell survival.
  • Influence on Immune Function : Preliminary findings suggest that this amino acid could enhance immune cell proliferation and function.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-methyl-D-norleucine in academic research?

  • Methodological Answer : Synthesis typically involves chiral resolution or asymmetric synthesis to ensure stereochemical purity. For example, solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives is commonly used. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1^1H and 13^{13}C spectra) and mass spectrometry (MS) for molecular weight validation. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 214 nm for peptide bonds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and WHMIS guidelines for chemical handling. Use fume hoods (engineering controls), nitrile gloves, and lab coats to minimize exposure. Avoid inhalation and skin contact; in case of spills, neutralize with inert absorbents and dispose as hazardous waste. Safety data sheets (SDS) from suppliers like TCI America emphasize avoiding environmental release and ensuring proper ventilation during use .

Q. Which analytical techniques are recommended for assessing the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies use accelerated degradation tests (e.g., exposure to heat, light, or acidic/alkaline conditions). Monitor changes via differential scanning calorimetry (DSC) for thermal stability and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products. Long-term storage recommendations include desiccated environments at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity of this compound across different studies?

  • Methodological Answer : Conduct a systematic review to identify variables such as buffer composition (e.g., pH, ionic strength), cell lines, or assay endpoints that may influence results. Validate findings using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance for binding studies). Statistical meta-analysis with random-effects models can quantify heterogeneity between studies .

Q. What experimental design considerations are essential for studying this compound’s role in enzyme inhibition assays?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (KiK_i). Include positive controls (e.g., known inhibitors) and negative controls (e.g., DMSO-only treatments). Pre-incubate the enzyme with this compound to assess time-dependent inhibition. Ensure reproducibility by documenting temperature, incubation times, and reagent batch numbers .

Q. How should researchers optimize in vivo models to evaluate this compound’s pharmacokinetic properties?

  • Methodological Answer : Select animal models (e.g., rodents) with genetic or pharmacological relevance to the target pathway. Administer the compound via intravenous and oral routes to calculate bioavailability (F%F\%). Use LC-MS/MS for plasma concentration-time profiling. Account for species-specific metabolism by analyzing cytochrome P450 activity in liver microsomes .

Q. What strategies are effective for elucidating the mechanistic interactions of this compound with cellular receptors?

  • Methodological Answer : Employ cryo-electron microscopy (cryo-EM) or X-ray crystallography to resolve binding conformations. Pair structural data with mutagenesis studies (e.g., alanine scanning) to identify critical residues. Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) of interactions .

Q. Data Presentation and Reproducibility

Q. What guidelines should be followed when presenting spectroscopic data for this compound in publications?

  • Methodological Answer : Report NMR chemical shifts (δ\delta) in ppm relative to TMS, including coupling constants (JJ) and integration values. For MS, specify ionization mode (ESI or MALDI) and mass accuracy (ppm). Provide raw data in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer : Publish detailed protocols for synthesis, purification, and assay conditions using platforms like Protocols.io . Share characterized samples via biorepositories (e.g., Addgene). Validate key findings through independent replication labs, with blinded data analysis to minimize bias .

Properties

IUPAC Name

(2R)-2-amino-2-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZQHZQXROBVOO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347036
Record name 2-Methyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105815-95-0
Record name 2-Methyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Phenylamino)quinolin-2(1h)-one
2-methyl-D-norleucine
4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
2-methyl-D-norleucine
4-(Phenylamino)quinolin-2(1h)-one
2-methyl-D-norleucine
4-(Phenylamino)quinolin-2(1h)-one
2-methyl-D-norleucine
4-(Phenylamino)quinolin-2(1h)-one
2-methyl-D-norleucine
4-(Phenylamino)quinolin-2(1h)-one
2-methyl-D-norleucine

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